N-benzyl-4-(2-chloro-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
N-benzyl-4-(2-chloro-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1298839 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Compound Synthesis
The synthesis of new chemical entities derived from complex heterocyclic frameworks often targets the development of agents with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, a study introduced novel heterocyclic compounds showing significant COX-2 inhibitory, analgesic, and anti-inflammatory properties, suggesting their potential as therapeutic agents in relevant medical conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research emphasizes the importance of innovative chemical syntheses in discovering new drugs.
Antiviral Activity
Research on pyrimidine derivatives has demonstrated marked inhibitory effects against various retroviruses, including human immunodeficiency virus (HIV), highlighting the potential of these compounds in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). This illustrates the broad spectrum of applications that similar compounds can have, ranging from anti-inflammatory to antiviral activities.
Antimicrobial Activity
The development of new antimicrobial agents is crucial in the fight against resistant microbial strains. Studies have shown that novel thienopyrimidine derivatives exhibit promising antimicrobial activities, offering new avenues for therapeutic intervention (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). These findings underscore the potential of structurally complex compounds in addressing current challenges in infectious disease treatment.
Antidiabetic Screening
Compounds with a tetrahydropyrimidine scaffold have been evaluated for their antidiabetic potential, showcasing the diversity in the therapeutic applications of these chemical entities (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). This highlights the ongoing search for more effective and safer antidiabetic medications.
Properties
IUPAC Name |
N-benzyl-4-(2-chloro-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-29-17-9-14(15(22)10-16(17)26)19-18(12(2)24-21(28)25-19)20(27)23-11-13-7-5-4-6-8-13/h4-10,19,26H,3,11H2,1-2H3,(H,23,27)(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIWDOWEQBEMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(NC(=O)N2)C)C(=O)NCC3=CC=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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